3-Chloroimidazo[1,2-a]pyridin-7-ol is a heterocyclic compound classified within the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This compound features a fused bicyclic structure characterized by a chlorine atom at the 3-position and a hydroxyl group at the 7-position. It has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and antituberculosis contexts .
3-Chloroimidazo[1,2-a]pyridin-7-ol can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. It is cataloged under various identifiers, including its IUPAC name and CAS number, which facilitate its identification in scientific literature and databases .
This compound belongs to the class of imidazo[1,2-a]pyridines, which are recognized for their pharmacological significance. The presence of both chlorine and hydroxyl functional groups enhances its reactivity and biological activity, making it a subject of interest in drug discovery and development .
The synthesis of 3-Chloroimidazo[1,2-a]pyridin-7-ol typically involves the cyclization of derivatives of 2-aminopyridine with suitable electrophiles. A prevalent method includes the reaction of 2-aminopyridine with α-bromoketones under basic conditions, which leads to the formation of the desired imidazo compound after subsequent chlorination steps.
Another synthetic route involves a two-step process where 2-chloroimidazo[1,2-a]pyridines are prepared from 2-aminopyridine derivatives via condensation reactions followed by chlorination using phosphorus oxychloride (POCl₃) as a reagent .
The reaction conditions often require careful control of temperature and pH to optimize yield and purity. Advanced techniques such as continuous flow reactors may be employed in industrial settings to enhance scalability and efficiency of production.
The molecular formula for 3-Chloroimidazo[1,2-a]pyridin-7-ol is C₇H₅ClN₂O. Its structure consists of a bicyclic system where the imidazole ring is fused with a pyridine ring. The chlorine atom is positioned at carbon 3, while the hydroxyl group is at carbon 7.
These structural details are crucial for understanding the compound's reactivity and interactions with biological targets .
3-Chloroimidazo[1,2-a]pyridin-7-ol participates in several chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and sodium azide for nucleophilic substitution. Reaction conditions must be optimized to achieve high yields while minimizing side products .
The mechanism of action for 3-Chloroimidazo[1,2-a]pyridin-7-ol primarily involves its interaction with bacterial targets. Notably, it has been shown to inhibit the synthesis of mycolic acids in tuberculosis-causing bacteria, which are essential components of their cell walls. This mechanism highlights its potential as an antituberculosis agent .
3-Chloroimidazo[1,2-a]pyridin-7-ol exhibits notable solubility characteristics that influence its reactivity and interaction with biological systems. Its functional groups contribute to its polarity and ability to engage in hydrogen bonding, impacting its pharmacokinetic properties .
3-Chloroimidazo[1,2-a]pyridin-7-ol has significant applications in scientific research:
The compound's unique structure positions it as a valuable scaffold for developing new therapeutics targeting infectious diseases and other health conditions related to microbial resistance .
The construction of the imidazo[1,2-a]pyridine core relies predominantly on multicomponent reactions and cyclocondensation approaches. The Gröebke–Blackburn–Bienaymé reaction (GBBR) exemplifies a high-efficiency strategy, enabling single-step assembly from 2-aminopyridines, aldehydes, and isocyanides. Under continuous flow conditions (ethanol solvent, HCl catalyst, 130°C), this method achieves 96% yield with a residence time of 50 minutes, demonstrating exceptional scalability compared to batch processing [2]. For halogenated variants like 3-chloroimidazo[1,2-a]pyridin-7-ol, pre-functionalized building blocks (e.g., 2-amino-5-hydroxypyridine) serve as starting materials to ensure positional accuracy [5]. Alternative routes include copper-catalyzed aerobic oxidative coupling between 2-aminopyridines and ketones, which tolerates diverse functional groups and operates under mild conditions (70°C, 12h). This method is particularly effective for introducing alkenyl substituents at the C3 position [7]. Microwave-assisted Pd(OAc)₂-catalyzed three-component reactions further enhance efficiency, reducing synthesis times to <30 minutes while maintaining yields >85% [7].
Table 1: Comparative Efficiency of Core Assembly Methods
Method | Catalyst System | Temperature (°C) | Time | Yield Range (%) | Key Advantage |
---|---|---|---|---|---|
GBBR (Continuous Flow) | HCl (10 mol%) in EtOH | 130 | 50 min | 84–96 | Scalable, no aqueous work-up |
Copper-Catalyzed Coupling | CuI/O₂ | 70–80 | 8–12 h | 75–92 | Alkenyl substituent tolerance |
Microwave-Assisted | Pd(OAc)₂ (ligand-free) | 150 | 20–30 min | 78–89 | Rapid diversity generation |
Chlorination at the C3 position is achieved through electrophilic aromatic substitution (EAS) or late-stage oxidative halogenation. Direct synthesis employs α-halogenated ketones or aldehydes during cyclocondensation, ensuring regioselective chlorine incorporation. For example, 2-bromo-1-(4-chlorophenyl)ethanone reacts with 2-amino-5-hydroxypyridine to yield 3-chloro-7-hydroxyimidazo[1,2-a]pyridine derivatives in a single step [7]. Post-cyclization chlorination utilizes halogen transfer agents like CBrCl₃, which facilitates α-bromination of carbonyl intermediates, followed by nucleophilic displacement with chloride. This method achieves >90% regioselectivity at C3 due to the electron-rich nature of the imidazo[1,2-a]pyridine C3 position [7]. Iodine-catalyzed oxidative systems (KI/TBHP in H₂O) enable metal-free chlorination under ultrasound irradiation (40°C, 2h), offering an eco-compatible alternative with yields up to 88% [7].
Table 2: Halogenation Strategies for C3 Functionalization
Approach | Reagent System | Conditions | Selectivity | Yield (%) |
---|---|---|---|---|
Direct Cyclocondensation | 2-Bromo-1-(chloroaryl)ethanones | Reflux, 5 h | C3 >99% | 78–92 |
Halogen Transfer | CBrCl₃/DIPEA | 80°C, 3 h | C3 exclusive | 85–94 |
Oxidative Chlorination | KI/TBHP/H₂O (ultrasound) | 40°C, 2 h | C3:C2 = 9:1 | 75–88 |
The 3-chloro-7-hydroxy scaffold provides orthogonal handles for sequential derivatization. The C3 chlorine participates in Pd-catalyzed cross-couplings (Suzuki, Sonogashira) to install aryl, heteroaryl, or alkynyl groups. Notably, Suzuki coupling with 4-pyrimidinylboronic acid yields kinase-inhibiting hybrids (WO2021013864A1), crucial for anticancer applications [4]. Concurrently, the C7 hydroxy group undergoes nucleophilic acylations or Schiff base formations. Condensation with aldehydes generates auxochrome-modified chalcones (e.g., compound VIIIa), inducing bathochromic shifts (∆λₘₐₓ = +42 nm) that enhance photophysical properties [8]. Carboxylic acid derivatives (e.g., 3-chloroimidazo[1,2-a]pyridine-7-carbohydrazide) serve as precursors for hydrazone-based antimicrobial agents, demonstrating MIC values of 64–175 µg/mL against Gram-positive pathogens [6] [8].
Table 3: Key Post-Synthetic Modification Pathways
Reactive Site | Transformation | Reagents/Conditions | Applications of Hybrids |
---|---|---|---|
C3–Cl | Suzuki cross-coupling | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | Kinase inhibitors (c-Kit targeting) |
C7–OH | Chalcone conjugation | NaOH, EtOH, rt, 8 h | Anticancer agents (A-549 GI₅₀ = 22.3 µM) |
C7–OH | Carbohydrazide formation | Hydrazine hydrate, reflux | Antimicrobial scaffolds (MIC 64 µg/mL) |
Continuous flow technology revolutionizes imidazo[1,2-a]pyridine synthesis by enhancing sustainability and process intensification. Microfluidic systems enable precise thermal control (∆T ±1°C) and reduced reaction volumes, minimizing solvent waste. The GBBR exemplifies this: superheating ethanol to 130°C in a pressurized flow reactor accelerates cyclization 30-fold compared to batch methods, while HCl (10 mol%) replaces metal catalysts, eliminating heavy-metal contamination [2]. Integrated liquid-liquid microextraction modules (e.g., Zaiput FLLEX) facilitate in-line purification of halogenated intermediates like 3-chloroimidazo[1,2-a]pyridin-7-ol, removing acidic byproducts without aqueous work-ups [5]. This approach reduces solvent consumption by 60% and achieves space-time yields >200 g·L⁻¹·h⁻¹, surpassing batch protocols. Environmental metrics confirm superiority: flow processes exhibit E-factors 5× lower than batch systems due to minimized solvent use and energy-efficient mixing [2] [5].
Table 4: Green Metrics Comparison: Flow vs. Batch Synthesis
Parameter | Batch Process | Continuous Flow | Improvement Factor |
---|---|---|---|
Reaction Time | 24–48 h | 0.5–2 h | 30× faster |
Solvent Consumption | 50 mL/g product | 10 mL/g product | 80% reduction |
Catalyst Loading | 20–100 mol% | 5–10 mol% | 50–75% reduction |
E-Factor (solvent) | 45 | 9 | 5× lower |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5